(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one
CAS No.:
Cat. No.: VC15897655
Molecular Formula: C22H19NO2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO2 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (12R,14R,17S)-14-methyl-17-phenyl-11-oxa-16-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8-pentaen-15-one |
| Standard InChI | InChI=1S/C22H19NO2/c1-14-13-19-23(22(14)24)21(16-8-3-2-4-9-16)20-17-10-6-5-7-15(17)11-12-18(20)25-19/h2-12,14,19,21H,13H2,1H3/t14-,19-,21+/m1/s1 |
| Standard InChI Key | UDKDYAFNBMVMFS-MMACOIQUSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]2N(C1=O)[C@H](C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
| Canonical SMILES | CC1CC2N(C1=O)C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Introduction
(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b] oxazin-10(7aH)-one is a complex organic compound belonging to the class of heterocyclic compounds. It is characterized by a unique molecular structure that integrates elements of naphthalene, pyrrole, and oxazine. This compound is identified by its CAS number 1710684-29-9 and has a molecular formula of C22H19NO2 with a molecular weight of approximately 329.4 g/mol .
Synthesis
The synthesis of (7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b] oxazin-10(7aH)-one typically involves multi-step organic reactions. Initial steps often include the preparation of naphthalene and pyrrole intermediates, which are subsequently cyclized to form the oxazine ring. Common reagents in the synthesis include strong acids or bases to facilitate cyclization and oxidizing agents for functional group transformations.
Synthesis Steps
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Preparation of Intermediates: Naphthalene and pyrrole derivatives are prepared.
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Cyclization: The intermediates are cyclized to form the oxazine ring using strong acids or bases.
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Functional Group Transformations: Oxidizing agents are used to modify functional groups.
Applications and Research Findings
This compound is of interest in organic synthesis and pharmaceutical research due to its unique properties. It belongs to the class of heterocyclic compounds, known for their diverse biological activities and applications in medicinal chemistry. The compound's classification as a pyrrolooxazine derivative suggests potential applications in drug development and material science.
Potential Applications
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Drug Development: Due to its complex structure and potential biological activity.
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Material Science: Its unique properties may be beneficial in material synthesis.
Chemical Transformations
(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b] oxazin-10(7aH)-one can undergo various chemical transformations, including oxidation and reduction reactions. Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation and sodium borohydride or lithium aluminum hydride for reduction.
Chemical Transformation Reagents
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
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